Ethyl 3-(1H-indazol-6-YL)propanoate
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Overview
Description
Ethyl 3-(1H-indazol-6-yl)propanoate is a chemical compound with the molecular formula C12H14N2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indazol-6-yl)propanoate typically involves the reaction of 1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indazol-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.
Scientific Research Applications
Ethyl 3-(1H-indazol-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-indazol-6-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of Ethyl 3-(1H-indazol-6-yl)propanoate, used in various chemical syntheses.
2H-Indazole: A tautomer of 1H-indazole with different chemical properties.
Indole: A structurally similar compound with a wide range of biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Biological Activity
Ethyl 3-(1H-indazol-6-YL)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an indazole moiety, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:
This molecular formula indicates that the compound contains two nitrogen atoms, which are integral to its biological activity.
The primary mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and cell division. Research has shown that indazole derivatives can inhibit several kinases, including:
- Glycogen Synthase Kinase 3 (GSK-3)
- Rho Kinase (ROCK)
- Janus Kinases (JAK)
These kinases are implicated in various diseases, including cancer and neurodegenerative disorders, making indazole derivatives like this compound valuable for therapeutic development .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a potent effect on cell viability .
- Another research effort focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for programmed cell death, which is often disrupted in cancerous cells .
Inhibition of Kinases
The compound has been shown to inhibit key kinases involved in tumor progression:
Kinase | Inhibition (%) | IC50 (µM) |
---|---|---|
GSK-3 | 75% | 15 |
ROCK | 65% | 20 |
JAK | 70% | 18 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting these kinases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has a moderate volume of distribution, suggesting effective tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Predominantly eliminated via urine.
Toxicological assessments have indicated that at therapeutic doses, there are minimal adverse effects observed in animal models, supporting further clinical investigation .
Properties
CAS No. |
885271-20-5 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 3-(1H-indazol-6-yl)propanoate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)6-4-9-3-5-10-8-13-14-11(10)7-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
OTWCIBKWQJPFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
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